An In-depth Technical Guide to 2-Methyl-2-(methylsulfanyl)propan-1-ol: A Novel Building Block for Drug Discovery
An In-depth Technical Guide to 2-Methyl-2-(methylsulfanyl)propan-1-ol: A Novel Building Block for Drug Discovery
Introduction: Unveiling a Structurally Unique Tertiary Alcohol
In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 2-Methyl-2-(methylsulfanyl)propan-1-ol (PubChem CID: 12628027) represents a unique and promising, yet under-explored, chemical entity. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its potential applications as a valuable building block for researchers, scientists, and professionals in drug development.
This molecule uniquely combines two critical functional groups that are highly relevant in drug design: a sterically hindered tertiary alcohol and a thioether linkage. Tertiary alcohols are known to enhance metabolic stability by preventing oxidation to aldehydes or ketones, a common metabolic pathway for primary and secondary alcohols.[1][2][3] The presence of the methylsulfanyl group introduces a sulfur-containing scaffold, a feature found in a significant number of FDA-approved drugs, which can modulate properties like lipophilicity, binding interactions, and overall biological activity.[4]
While a dedicated CAS (Chemical Abstracts Service) registry number for 2-Methyl-2-(methylsulfanyl)propan-1-ol is not prominently listed in major chemical databases as of the time of this writing, its precursor, 2-methyl-2-(methylsulfanyl)propanal, is well-documented with CAS Number 16042-21-0.[5] The synthesis and properties of the title alcohol can be reliably inferred and are detailed herein.
Physicochemical and Spectroscopic Profile
The molecular structure of 2-Methyl-2-(methylsulfanyl)propan-1-ol features a quaternary carbon atom bonded to two methyl groups, a hydroxymethyl group (-CH₂OH), and a methylsulfanyl group (-SCH₃). This arrangement imparts specific chemical characteristics.
Table 1: Physicochemical Properties of 2-Methyl-2-(methylsulfanyl)propan-1-ol
| Property | Value (Predicted/Inferred) | Source(s) |
| Molecular Formula | C₅H₁₂OS | [6] |
| Molecular Weight | 120.21 g/mol | [7] |
| Appearance | Colorless Liquid (Predicted) | N/A |
| Boiling Point | Not Determined | N/A |
| Solubility | Soluble in organic solvents; limited solubility in water | [5] |
| LogP | 1.12 (for isomeric structure) | [7] |
Spectroscopic Characterization
While experimental spectra for 2-Methyl-2-(methylsulfanyl)propan-1-ol are not widely available, its expected spectral features can be reliably predicted based on the known spectra of its aldehyde precursor and general principles of spectroscopy.[8][9]
-
¹H NMR Spectroscopy: The spectrum is expected to show four distinct signals:
-
A singlet for the methylsulfanyl protons (-S-CH₃ ).
-
A singlet for the two equivalent gem-dimethyl protons (-C(CH₃ )₂).
-
A singlet or doublet for the methylene protons of the hydroxymethyl group (-CH₂ -OH).
-
A broad singlet for the hydroxyl proton (-OH ), which would disappear upon a D₂O shake.[10]
-
-
¹³C NMR Spectroscopy: The spectrum should reveal key signals confirming the structure:
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by:
-
A strong, broad absorption band in the 3300-3500 cm⁻¹ region, indicative of the O-H stretching vibration of the alcohol, which is broadened due to hydrogen bonding.[12]
-
The absence of the strong C=O stretching vibration (typically ~1720-1740 cm⁻¹) that is characteristic of its aldehyde precursor.[8]
-
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 120. Fragmentation patterns would likely involve the loss of a hydroxymethyl radical (•CH₂OH), a methyl radical (•CH₃), or the methylsulfanyl radical (•SCH₃).
Synthesis and Reaction Pathways
The most logical and accessible synthetic route to 2-Methyl-2-(methylsulfanyl)propan-1-ol involves a two-step process starting from the readily available isobutyraldehyde (2-methylpropanal).[5]
-
Step 1: α-Thiolation of Isobutyraldehyde: This step involves the formation of the precursor, 2-methyl-2-(methylsulfanyl)propanal. This is typically achieved through an initial α-halogenation followed by nucleophilic substitution with a methylthiolate source.
-
Step 2: Reduction of the Aldehyde: The resulting aldehyde is then reduced to the primary alcohol using a standard reducing agent.
Caption: Synthetic workflow for 2-Methyl-2-(methylsulfanyl)propan-1-ol.
Experimental Protocol: Two-Step Synthesis
PART A: Synthesis of 2-Methyl-2-(methylsulfanyl)propanal (CAS: 16042-21-0) [5]
-
Materials: Isobutyraldehyde (2-methylpropanal), Chlorine (Cl₂), Organic Solvent (e.g., Dichloromethane), Sodium Methyl Mercaptide (NaSMe) aqueous solution.
-
Step 1: Chlorination of Isobutyraldehyde
-
In a reaction flask equipped with a stirrer and gas inlet, dissolve isobutyraldehyde in an appropriate organic solvent.
-
Maintain the solution temperature between 25–35 °C using a water bath.
-
Carefully bubble chlorine gas through the solution to initiate the α-chlorination reaction, yielding 2-chloro-2-methylpropanal. Monitor the reaction progress by GC or TLC.
-
-
Step 2: Methylthiolation
-
In a separate reaction vessel, prepare or obtain an aqueous solution of sodium methyl mercaptide.
-
Slowly add the crude 2-chloro-2-methylpropanal from Step 1 to the sodium methyl mercaptide solution with vigorous stirring.
-
Allow the nucleophilic substitution reaction to proceed to completion.
-
Workup involves extraction with an organic solvent (e.g., diethyl ether), followed by washing the organic layer with brine, drying over anhydrous sodium sulfate, and solvent removal under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure 2-methyl-2-(methylsulfanyl)propanal.
-
PART B: Reduction to 2-Methyl-2-(methylsulfanyl)propan-1-ol
-
Materials: 2-Methyl-2-(methylsulfanyl)propanal, Sodium Borohydride (NaBH₄), Methanol, Deionized Water, Diethyl Ether.
-
Procedure:
-
Dissolve 2-methyl-2-(methylsulfanyl)propanal in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting aldehyde.
-
Carefully quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Methyl-2-(methylsulfanyl)propan-1-ol.
-
Further purification can be achieved via column chromatography or distillation if necessary.
-
Applications in Drug Discovery and Medicinal Chemistry
The structural features of 2-Methyl-2-(methylsulfanyl)propan-1-ol make it a compelling building block for constructing more complex molecules with desirable drug-like properties.
Caption: Key structural contributions to drug design.
The Advantage of the Tertiary Alcohol
The primary driver for incorporating tertiary alcohols into drug candidates is the enhancement of metabolic stability.[1] Primary and secondary alcohols are susceptible to Phase I metabolism via oxidation by alcohol and aldehyde dehydrogenases, leading to the formation of aldehydes, ketones, or carboxylic acids, which can alter the compound's activity or lead to rapid clearance.[1] The quaternary carbon center in 2-Methyl-2-(methylsulfanyl)propan-1-ol physically blocks this oxidative pathway. Furthermore, the gem-dimethyl groups provide steric hindrance around the hydroxyl group, which can reduce the rate of Phase II conjugation reactions like glucuronidation.[2]
The Role of the Thioether Group
Thioethers are prevalent in a wide array of pharmaceuticals and natural products.[4] The sulfur atom can act as a hydrogen bond acceptor and engage in specific interactions within a biological target's binding site. Its introduction can fine-tune the lipophilicity of a molecule, impacting its absorption, distribution, and permeability. While the thioether itself is relatively stable, it can undergo controlled oxidation to sulfoxide and sulfone derivatives. This provides a "metabolic handle," allowing for the creation of pro-drugs or molecules with modulated pharmacokinetic profiles.[13]
The combination of these two motifs in a single, relatively small building block offers a strategic advantage for lead optimization, allowing medicinal chemists to address potential metabolic liabilities while simultaneously exploring new chemical space.
Safety and Handling
-
General Handling: Use in a well-ventilated area or under a chemical fume hood.[5] Avoid inhalation of vapors and contact with skin and eyes. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), should be worn.[14]
-
Flammability: Alcohols are flammable. Keep away from open flames, sparks, and other ignition sources.[15]
-
Toxicity: Low molecular weight thioethers can be malodorous and may be harmful if inhaled or absorbed through the skin.[4]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from oxidizing agents.
-
First Aid Measures:
-
In case of skin contact: Immediately wash with soap and plenty of water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
If inhaled: Move person into fresh air.
-
If swallowed: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
-
Conclusion
2-Methyl-2-(methylsulfanyl)propan-1-ol is a structurally intriguing molecule that stands at the intersection of metabolic stability and functional group diversity. Its synthesis from common starting materials is straightforward, making it an accessible building block for research and development. The combination of a metabolically robust tertiary alcohol and a versatile thioether linkage provides a powerful tool for medicinal chemists aiming to overcome common challenges in drug design, such as rapid metabolism and poor pharmacokinetic properties. As the demand for novel chemical scaffolds continues to grow, the exploration and application of such thoughtfully designed building blocks will be crucial in the development of the next generation of therapeutics.
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